molecular formula C13H18N4O2S B2540312 N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)methanesulfonamide CAS No. 2034537-43-2

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)methanesulfonamide

Cat. No. B2540312
CAS RN: 2034537-43-2
M. Wt: 294.37
InChI Key: MEOIIDQLQXMSEI-UHFFFAOYSA-N
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Description

The compound "N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)methanesulfonamide" is a derivative of methanesulfonamide, which is a class of compounds known for their potential as ligands for metal coordination and biological activity. The structure of this compound includes a pyridin-2-yl group attached to an ethyl chain, which is further linked to a methanesulfonamide moiety. This class of compounds has been studied for their molecular and supramolecular structures, as well as their interactions with various enzymes and potential for forming hydrogen bonds and stacking interactions .

Synthesis Analysis

The synthesis of related compounds, such as N-substituted 1-(2-pyridinyl)ethylamines, involves stereospecific substitutions of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines. This process can result in the inversion of configuration at the chiral center, leading to the formation of optically pure amines. The method has been shown to be effective for both primary and secondary amines, yielding products in excellent yields . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied for its synthesis.

Molecular Structure Analysis

The molecular structure of N-substituted methanesulfonamides has been characterized by various torsion angles and hydrogen bonding patterns. For instance, the N(amide)-C(ethyl)-C(ethyl)-C(pyridinyl) torsion angles can vary significantly, influencing the overall conformation of the molecule. Hydrogen bonding between the sulfonamide hydrogen and the pyridine nitrogen atom can lead to the formation of dimers, layers, or chains, depending on the specific substituents present on the sulfonamide group .

Chemical Reactions Analysis

While the specific chemical reactions of "N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)methanesulfonamide" are not described in the provided papers, related sulfonamide compounds have been studied for their interactions with enzymes such as carbonic anhydrases. These interactions can lead to potent inhibition of certain isozymes, which is of interest for therapeutic applications. The crystal structure of enzyme-inhibitor complexes can reveal the nature of these interactions and help in understanding the reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted methanesulfonamides are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and the ability to form specific supramolecular assemblies. For example, the presence of an additional methyl group or an aromatic ring can change the conformation and intermolecular interactions, leading to different supramolecular structures. These properties are important for the potential use of these compounds in coordination chemistry and biological applications .

Scientific Research Applications

Molecular and Supramolecular Structures

This chemical compound is related to a family of N-[2-(pyridin-2-yl)ethyl] derivatives, which include methanesulfonamide, benzenesulfonamide, and toluenesulfonamide. Their molecular and supramolecular structures have been studied, revealing different torsion angles and hydrogen-bonding patterns that contribute to their structural diversity. These compounds demonstrate varied hydrogen bonding that influences their supramolecular assemblies, leading to the formation of dimers, layers, and chains depending on the specific structure and substituents involved (Jacobs, Chan, & O'Connor, 2013).

Coordination Chemistry and Ligand Behavior

In coordination chemistry, such derivatives act as prospective ligands for metal coordination, showcasing their ability to interact with metal ions and form complex structures. The variations in their molecular structures, particularly the dihedral angles and the presence of substituents, significantly affect their coordination behavior and the resulting supramolecular architectures. These characteristics are crucial for designing metal-organic frameworks (MOFs), coordination polymers, and other complex structures in materials science and catalysis research.

Biological Activity

Related compounds have been investigated for their biological activity, particularly in the context of diorganotin derivatives. Studies have shown that these compounds exhibit cytotoxic activity against certain cell lines, indicating potential applications in medicinal chemistry and drug development. The ability of these compounds to act as ligands for tin and form biologically active complexes opens up avenues for research into their mechanism of action and therapeutic potential (Li, Song, Dai, & Tang, 2010).

Organometallic Chemistry

The compound and its related derivatives find applications in organometallic chemistry, where they are involved in the synthesis of stable organopalladium(IV) complexes. These complexes have been studied for their reductive elimination reactions, showcasing the versatility of these ligands in facilitating various organometallic reactions and their potential in catalysis (Brown, Byers, & Canty, 1990).

properties

IUPAC Name

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c1-10-12(7-9-15-20(3,18)19)11(2)17(16-10)13-6-4-5-8-14-13/h4-6,8,15H,7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOIIDQLQXMSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)methanesulfonamide

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